2-fluoro-3-formyl-N-methylbenzamide 2-fluoro-3-formyl-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260350
InChI: InChI=1S/C9H8FNO2/c1-11-9(13)7-4-2-3-6(5-12)8(7)10/h2-5H,1H3,(H,11,13)
SMILES:
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol

2-fluoro-3-formyl-N-methylbenzamide

CAS No.:

Cat. No.: VC18260350

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-3-formyl-N-methylbenzamide -

Specification

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
IUPAC Name 2-fluoro-3-formyl-N-methylbenzamide
Standard InChI InChI=1S/C9H8FNO2/c1-11-9(13)7-4-2-3-6(5-12)8(7)10/h2-5H,1H3,(H,11,13)
Standard InChI Key XCFPDGGAUQUUHL-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC=CC(=C1F)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core modified with three key substituents:

  • Fluorine at the 2-position, introducing electronegativity and potential hydrogen-bonding capabilities.

  • Formyl group (-CHO) at the 3-position, offering a reactive aldehyde for further derivatization.

  • Methyl group on the amide nitrogen, enhancing lipophilicity and steric effects.

This arrangement creates a planar aromatic system with polarized regions, facilitating interactions with biological targets or synthetic reagents.

Physical and Spectral Characteristics

While experimental data for 2-fluoro-3-formyl-N-methylbenzamide are sparse, related compounds provide context:

Property2-Fluoro-3-formyl-N-methylbenzamide3-Formyl-N-methylbenzamide2-Fluoro-3-hydroxy-N-methylbenzamide
Molecular FormulaC₉H₈FNO₂C₉H₉NO₂C₈H₈FNO₂
Molecular Weight (g/mol)181.16163.17169.15
Key Functional Groups-F, -CHO, -NCH₃-CHO, -NCH₃-F, -OH, -NCH₃
Physical StateWhite crystalline solidNot reportedNot reported

The fluorine atom’s inductive effect likely lowers electron density at the formyl group, increasing its electrophilicity compared to non-fluorinated analogs .

Synthetic Methodologies

Challenges and Optimization

  • Regioselectivity: Ensuring proper positioning of fluorine and formyl groups requires careful control of reaction conditions.

  • Stability: The formyl group’s reactivity may necessitate inert atmospheres or low temperatures during synthesis.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The formyl group serves as a versatile handle for synthesizing hydrazones, imines, or Schiff bases, which are common motifs in anticancer and antimicrobial agents . For example, N-formylbenzamide derivatives react with phenylhydrazine to form hydrazones, a reaction applicable to developing enzyme inhibitors .

Materials Science

Fluorinated aromatic compounds are valued in liquid crystal and polymer chemistry for their thermal stability and electronic properties. The combination of fluorine and formyl groups in 2-fluoro-3-formyl-N-methylbenzamide could enable its use in photoactive materials or covalent organic frameworks.

Related Compounds and Structural Analogues

3-Formyl-N-methylbenzamide (C₉H₉NO₂)

This non-fluorinated analog lacks the electron-withdrawing fluorine, resulting in a less electrophilic formyl group. It exhibits weaker enzyme inhibition but greater metabolic stability in vivo.

2-Fluoro-3-hydroxy-N-methylbenzamide (C₈H₈FNO₂)

Replacing the formyl group with a hydroxyl moiety increases hydrogen-bonding capacity but reduces reactivity toward nucleophiles . This derivative may serve as a metabolite or degradation product of the parent compound.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluating antibacterial, antifungal, and enzyme inhibition profiles in vitro.

  • Radiolabeling: Incorporating ¹⁸F for positron emission tomography (PET) imaging, leveraging existing protocols for fluorinated benzamides .

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